molecular formula C17H23N3OS B276347 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide

Cat. No. B276347
M. Wt: 317.5 g/mol
InChI Key: PRJPOUQGLQPCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide involves the inhibition of target enzymes, leading to a reduction in their respective activities. This inhibition can occur through various mechanisms, including competitive, non-competitive, or mixed inhibition, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide are dependent on the specific enzyme being inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function. On the other hand, inhibition of monoamine oxidase can lead to an increase in neurotransmitter levels, such as dopamine and serotonin, which can improve mood and alleviate depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it an attractive candidate for drug development and for studying the biochemical and physiological effects of enzyme inhibition. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide. One potential direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, which are characterized by dysregulation of neurotransmitter levels. Another direction is to explore its potential as an insecticide, given its potent inhibitory activity against butyrylcholinesterase, which plays a critical role in insect nervous systems. Additionally, further studies are needed to explore the potential toxicity and safety of this compound, particularly in vivo.
In conclusion, N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide is a promising compound with potential applications in medicinal chemistry. Its potent inhibitory activity against various enzymes makes it an attractive candidate for drug development and for studying the biochemical and physiological effects of enzyme inhibition. Further research is needed to explore its potential applications and safety in various fields.

Synthesis Methods

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide involves a multi-step process that includes the reaction of 2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide with piperidine in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including hydrogenation and cyclization, to obtain the final product.

Scientific Research Applications

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including butyrylcholinesterase, acetylcholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes, including neurotransmission and metabolism, making them attractive targets for drug development.

properties

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C17H23N3OS/c18-11-14-13-7-3-1-4-8-15(13)22-17(14)19-16(21)12-20-9-5-2-6-10-20/h1-10,12H2,(H,19,21)

InChI Key

PRJPOUQGLQPCCK-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CN3CCCCC3

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CN3CCCCC3

Origin of Product

United States

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